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molecular formula C10H23NO2 B8518886 3-(3-Hydroxy-2,2-dimethyl-propylamino)-2,2-dimethyl-propan-1-ol

3-(3-Hydroxy-2,2-dimethyl-propylamino)-2,2-dimethyl-propan-1-ol

Cat. No. B8518886
M. Wt: 189.30 g/mol
InChI Key: CSBUKHOGPOQEPW-UHFFFAOYSA-N
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Patent
US07812173B2

Procedure details

3-(3-Hydroxy-2,2-dimethyl-propylamino)-2,2-dimethyl-propan-1-ol (128.0 g, 0.68 mol), triethyl orthoacetate (162.0 g, 1.00 mol) and toluene sulfonic acid (2.0 g) were charged into a oven dried round bottom flask equipped with a stirring bar, distillation head and under nitrogen. The resulting solution was heated until the theoretical amount of methanol was collected. The reaction was cooled to room temperature and triethylamine added to neutralize the acid. Fractional vacuum distillations (twice) afforded the product as a water clear liquid, boiling point 101-103° C. at 0.44 torr. Yield: 156 g (90.5%).
Quantity
128 g
Type
reactant
Reaction Step One
Quantity
162 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]([CH3:13])([CH3:12])[CH2:4][NH:5][CH2:6][C:7]([CH3:11])([CH3:10])[CH2:8][OH:9].C(OCC)(OCC)(OCC)C.[C:25]1(C)[C:26](S(O)(=O)=O)=[CH:27]C=[CH:29][CH:30]=1>>[CH3:10][C:7]1([CH3:11])[CH2:6][N:5]2[C:29]([CH2:30][CH2:25][CH2:26][CH3:27])([O:1][CH2:2][C:3]([CH3:13])([CH3:12])[CH2:4]2)[O:9][CH2:8]1

Inputs

Step One
Name
Quantity
128 g
Type
reactant
Smiles
OCC(CNCC(CO)(C)C)(C)C
Name
Quantity
162 g
Type
reactant
Smiles
C(C)(OCC)(OCC)OCC
Name
Quantity
2 g
Type
reactant
Smiles
C=1(C(=CC=CC1)S(=O)(=O)O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
dried round bottom flask
CUSTOM
Type
CUSTOM
Details
equipped with a stirring bar
DISTILLATION
Type
DISTILLATION
Details
distillation head
TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was heated until the theoretical amount of methanol
CUSTOM
Type
CUSTOM
Details
was collected
ADDITION
Type
ADDITION
Details
triethylamine added
CUSTOM
Type
CUSTOM
Details
Fractional vacuum distillations (twice) afforded the product as a water clear liquid, boiling point 101-103° C. at 0.44 torr

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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